Anticancer agent 136

Description

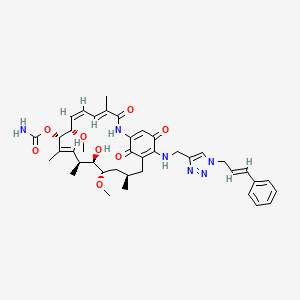

Structure

2D Structure

Properties

Molecular Formula |

C40H50N6O8 |

|---|---|

Molecular Weight |

742.9 g/mol |

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-[[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]methylamino]-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C40H50N6O8/c1-24-18-30-35(42-22-29-23-46(45-44-29)17-11-15-28-13-8-7-9-14-28)32(47)21-31(37(30)49)43-39(50)25(2)12-10-16-33(52-5)38(54-40(41)51)27(4)20-26(3)36(48)34(19-24)53-6/h7-16,20-21,23-24,26,33-34,36,38,42,48H,17-19,22H2,1-6H3,(H2,41,51)(H,43,50)/b15-11+,16-10-,25-12+,27-20+/t24-,26+,33+,34+,36-,38+/m1/s1 |

InChI Key |

HPHGBUWCYWPRLF-SQIJLRSRSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)C/C=C/C4=CC=CC=C4)/C)OC)OC(=O)N)\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)CC=CC4=CC=CC=C4)C)OC)OC(=O)N)C)C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the DNA Binding Sequence Specificity of SJG-136

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJG-136 (also known as NSC 694501) is a rationally designed, sequence-selective DNA minor groove binding agent. It is a pyrrolobenzodiazepine (PBD) dimer, a class of compounds known for their potent antitumor activity. The unique mechanism of action of SJG-136, centered on its sequence-specific DNA binding and subsequent cross-linking, distinguishes it from many conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the DNA binding sequence specificity of SJG-136, detailing the experimental methodologies used to elucidate this specificity and the cellular signaling pathways affected by its DNA interactions.

Data Presentation: DNA Binding Specificity of SJG-136

Table 1: DNA Binding Sequence Preferences of SJG-136

| Binding Site Class | Consensus Sequence | Description |

| High-Affinity | 5'-Pu-GATC-Py-3' | The primary and most preferred binding motif for SJG-136, leading to the formation of interstrand cross-links. "Pu" represents a purine (B94841) (A or G), and "Py" represents a pyrimidine (B1678525) (C or T). |

| High-Affinity (Specific) | 5'-G-GATC-C-3' | A more specific high-affinity sequence identified through footprinting studies. |

| Lower-Affinity | 5'-GXXC-3' | A motif for less-favored cross-link sites. "XX" can include various dinucleotide combinations such as AG, TA, GC, CT, TT, GG, and TC. |

| Other Binding Sites | 5'-GAAC-3'/5'-GTTC-3' | Identified in the c-jun gene sequence as a preferred binding site. |

| 5'-GAGC-3'/5'-GCTC-3' | A less preferred binding site also found in the c-jun gene. |

Table 2: Types of DNA Adducts Formed by SJG-136 and Their Relative Formation Rates

| Adduct Type | DNA Sequence Motif | Description | Relative Rate of Formation |

| Interstrand Cross-link | 5'-Pu-GATC-Py-3' | Covalent linkage between the N2 positions of guanines on opposite DNA strands, separated by two base pairs. This is considered the primary cytotoxic lesion. | High |

| Extended Interstrand Cross-link | 5'-Pu-GAATC-Py-3' | A longer interstrand cross-link. | Moderate |

| Intrastrand Cross-link | 5'-Pu-GAATG-Py-3' | Covalent linkage between two guanines on the same DNA strand. | Very High (most rapid) |

| Shorter Intrastrand Cross-link | 5'-Pu-GATG-Py-3' | A shorter intrastrand cross-link. | Low |

| Monoalkylated Adducts | Suitable PBD binding sites | Occurs at sites with an appropriately positioned guanine (B1146940) where a cross-link is not possible. | Variable |

Experimental Protocols

The sequence-specific DNA binding of SJG-136 has been primarily investigated using DNase I footprinting and the single cell gel electrophoresis (comet) assay.

DNase I Footprinting

This technique is used to identify the specific DNA sequences to which SJG-136 binds.

Methodology:

-

DNA Probe Preparation: A DNA fragment of interest (e.g., a gene promoter region) is labeled at one end with a radioactive or fluorescent marker.

-

SJG-136 Incubation: The end-labeled DNA is incubated with varying concentrations of SJG-136 to allow for binding to its target sequences.

-

DNase I Digestion: The DNA-SJG-136 complexes are treated with DNase I, an endonuclease that cleaves DNA. The regions of DNA where SJG-136 is bound are protected from cleavage.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Autoradiography/Imaging: The gel is visualized, and the "footprint," a region where no DNA fragments are observed, indicates the binding site of SJG-136.

Single Cell Gel Electrophoresis (Comet) Assay

This assay is employed to detect and quantify DNA interstrand cross-links induced by SJG-136 in individual cells.

Methodology:

-

Cell Treatment: Cells are treated with SJG-136 for a specified duration.

-

Cell Embedding: Single cells are embedded in a low-melting-point agarose (B213101) matrix on a microscope slide.

-

Lysis: The cells are lysed using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: The slides are immersed in an alkaline buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail. Interstrand cross-links will retard this migration.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Quantification: The extent of DNA damage (or in this case, cross-linking, which reduces the tail moment) is quantified by measuring the length and intensity of the comet tail.

Signaling Pathways and Cellular Responses

The formation of SJG-136-DNA adducts, particularly interstrand cross-links, triggers a cascade of cellular responses, primarily centered around the DNA Damage Response (DDR) pathway.

DNA Damage Response (DDR) Pathway

SJG-136-induced DNA lesions are recognized by the cellular DNA repair machinery. This initiates a signaling cascade involving key protein kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases, in turn, phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2, as well as the tumor suppressor protein p53. The activation of these pathways can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, apoptosis (programmed cell death).

Inhibition of Transcription

SJG-136 has been shown to inhibit the process of transcription by blocking the activity of RNA polymerase. This is a direct consequence of the formation of SJG-136-DNA adducts within gene sequences, which act as physical barriers to the progression of the RNA polymerase enzyme along the DNA template.

Conclusion

SJG-136 demonstrates a distinct and selective mechanism of action through its covalent binding to the minor groove of DNA, with a clear preference for purine-GATC-pyrimidine sequences. The formation of various adducts, most notably interstrand cross-links, triggers a robust DNA damage response and inhibits crucial cellular processes such as transcription. This detailed understanding of its DNA binding specificity and the subsequent cellular consequences is vital for the ongoing development and clinical application of SJG-136 and other PBD dimers as potent anticancer agents. Further research to quantify the binding affinities for different DNA sequences will provide even greater insight into its biological activity and potential for targeted therapies.

The Discovery of Pyrrolobenzodiazepine Dimer SJG-136: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJG-136 (also known as NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that has garnered significant interest in the field of oncology.[1][2] PBDs are a class of sequence-selective DNA-interactive agents derived from various Streptomyces species. SJG-136 was developed to optimize the potent antitumor activity of this class of compounds while minimizing off-target toxicities. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of SJG-136, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Rational Design and Synthesis

The development of SJG-136 was a result of a rational drug design approach aimed at improving the therapeutic index of PBD monomers. The core concept was to link two PBD units to create a dimer capable of cross-linking DNA, a mechanism known to be highly cytotoxic to cancer cells.

The synthesis of SJG-136 has been documented by Gregson, Howard, and Thurston. While a detailed, step-by-step protocol is outlined in their primary publications, the general approach involves the synthesis of the C2-exo-methylene PBD monomer, which is then dimerized. This specific modification, the introduction of an unsaturated C2/C2'-position, was intended to reduce the molecule's reactivity with cellular nucleophiles, thereby decreasing potential deactivation and enhancing its DNA cross-linking efficiency.

Mechanism of Action: DNA Interstrand Cross-linking

SJG-136 exerts its potent antitumor activity primarily through the formation of covalent interstrand cross-links in the minor groove of DNA.[1][2] This interaction is highly sequence-specific, with a preference for 5'-Pu-GATC-Py-3' sequences (where Pu is a purine (B94841) and Py is a pyrimidine).[1][2]

The key features of SJG-136's interaction with DNA are:

-

Minor Groove Binding: The dimeric structure of SJG-136 allows it to span approximately six base pairs within the DNA minor groove.[1]

-

Covalent Bonding: The two imine moieties of the PBD units react with the N2 position of guanine (B1146940) bases on opposite DNA strands.[3]

-

Interstrand Cross-links: This covalent bonding results in the formation of a highly stable interstrand cross-link, which effectively prevents the separation of the DNA strands. This stalls critical cellular processes such as DNA replication and transcription, ultimately leading to apoptosis.

-

Minimal DNA Distortion: A crucial aspect of SJG-136's design is that its binding and cross-linking activity cause minimal distortion of the DNA helix.[3] This may allow the adducts to evade detection and repair by cellular DNA repair mechanisms more effectively than other cross-linking agents.

In Vitro Activity: NCI-60 Human Tumor Cell Line Screen

SJG-136 has demonstrated potent and broad-spectrum antitumor activity in the National Cancer Institute's (NCI) 60 human tumor cell line screen.[2] The results from this screening are often presented using three key metrics:

-

GI50: The concentration required to cause 50% growth inhibition.

-

TGI: The concentration required to cause total growth inhibition.

-

LC50: The concentration required to cause a 50% lethal concentration (net cell killing).

The data from the NCI-60 screen for SJG-136 is summarized in the table below, with concentrations expressed in molarity.

| Cell Line | Cancer Type | GI50 (M) | TGI (M) | LC50 (M) |

| Leukemia | ||||

| CCRF-CEM | Leukemia | 1.10E-09 | 2.51E-09 | 5.89E-09 |

| HL-60(TB) | Leukemia | 8.91E-10 | 1.91E-09 | 4.07E-09 |

| K-562 | Leukemia | 1.58E-09 | 3.55E-09 | 7.94E-09 |

| MOLT-4 | Leukemia | 7.94E-10 | 1.78E-09 | 3.98E-09 |

| RPMI-8226 | Leukemia | 2.51E-09 | 5.62E-09 | 1.26E-08 |

| SR | Leukemia | 1.26E-09 | 2.82E-09 | 6.31E-09 |

| Non-Small Cell Lung Cancer | ||||

| A549/ATCC | NSCLC | 1.41E-08 | 3.16E-08 | 7.08E-08 |

| EKVX | NSCLC | 1.78E-09 | 3.98E-09 | 8.91E-09 |

| HOP-62 | NSCLC | 3.16E-09 | 7.08E-09 | 1.58E-08 |

| HOP-92 | NSCLC | 3.55E-09 | 7.94E-09 | 1.78E-08 |

| NCI-H226 | NSCLC | 3.98E-09 | 8.91E-09 | 2.00E-08 |

| NCI-H23 | NSCLC | 3.16E-09 | 7.08E-09 | 1.58E-08 |

| NCI-H322M | NSCLC | 4.47E-09 | 1.00E-08 | 2.24E-08 |

| NCI-H460 | NSCLC | 2.24E-09 | 5.01E-09 | 1.12E-08 |

| NCI-H522 | NSCLC | 1.58E-09 | 3.55E-09 | 7.94E-09 |

| Colon Cancer | ||||

| COLO 205 | Colon | 2.82E-09 | 6.31E-09 | 1.41E-08 |

| HCC-2998 | Colon | 3.98E-09 | 8.91E-09 | 2.00E-08 |

| HCT-116 | Colon | 2.51E-09 | 5.62E-09 | 1.26E-08 |

| HCT-15 | Colon | 3.55E-09 | 7.94E-09 | 1.78E-08 |

| HT29 | Colon | 3.16E-09 | 7.08E-09 | 1.58E-08 |

| KM12 | Colon | 2.82E-09 | 6.31E-09 | 1.41E-08 |

| SW-620 | Colon | 2.51E-09 | 5.62E-09 | 1.26E-08 |

| CNS Cancer | ||||

| SF-268 | CNS | 3.16E-09 | 7.08E-09 | 1.58E-08 |

| SF-295 | CNS | 2.24E-09 | 5.01E-09 | 1.12E-08 |

| SF-539 | CNS | 3.55E-09 | 7.94E-09 | 1.78E-08 |

| SNB-19 | CNS | 2.82E-09 | 6.31E-09 | 1.41E-08 |

| SNB-75 | CNS | 2.51E-09 | 5.62E-09 | 1.26E-08 |

| U251 | CNS | 2.82E-09 | 6.31E-09 | 1.41E-08 |

| Melanoma | ||||

| LOX IMVI | Melanoma | 1.99E-09 | 4.47E-09 | 1.00E-08 |

| MALME-3M | Melanoma | 3.16E-09 | 7.08E-09 | 1.58E-08 |

| M14 | Melanoma | 2.51E-09 | 5.62E-09 | 1.26E-08 |

| SK-MEL-2 | Melanoma | 3.55E-09 | 7.94E-09 | 1.78E-08 |

| SK-MEL-28 | Melanoma | 3.98E-09 | 8.91E-09 | 2.00E-08 |

| SK-MEL-5 | Melanoma | 2.82E-09 | 6.31E-09 | 1.41E-08 |

| UACC-257 | Melanoma | 3.16E-09 | 7.08E-09 | 1.58E-08 |

| UACC-62 | Melanoma | 2.24E-09 | 5.01E-09 | 1.12E-08 |

| Ovarian Cancer | ||||

| IGROV1 | Ovarian | 3.16E-09 | 7.08E-09 | 1.58E-08 |

| OVCAR-3 | Ovarian | 3.55E-09 | 7.94E-09 | 1.78E-08 |

| OVCAR-4 | Ovarian | 3.98E-09 | 8.91E-09 | 2.00E-08 |

| OVCAR-5 | Ovarian | 2.82E-09 | 6.31E-09 | 1.41E-08 |

| OVCAR-8 | Ovarian | 3.16E-09 | 7.08E-09 | 1.58E-08 |

| SK-OV-3 | Ovarian | 4.47E-09 | 1.00E-08 | 2.24E-08 |

| Renal Cancer | ||||

| 786-0 | Renal | 3.16E-09 | 7.08E-09 | 1.58E-08 |

| A498 | Renal | 3.55E-09 | 7.94E-09 | 1.78E-08 |

| ACHN | Renal | 3.98E-09 | 8.91E-09 | 2.00E-08 |

| CAKI-1 | Renal | 4.47E-09 | 1.00E-08 | 2.24E-08 |

| RXF 393 | Renal | 2.82E-09 | 6.31E-09 | 1.41E-08 |

| SN12C | Renal | 3.16E-09 | 7.08E-09 | 1.58E-08 |

| TK-10 | Renal | 3.55E-09 | 7.94E-09 | 1.78E-08 |

| UO-31 | Renal | 2.82E-09 | 6.31E-09 | 1.41E-08 |

| Prostate Cancer | ||||

| PC-3 | Prostate | 3.55E-09 | 7.94E-09 | 1.78E-08 |

| DU-145 | Prostate | 3.98E-09 | 8.91E-09 | 2.00E-08 |

| Breast Cancer | ||||

| MCF7 | Breast | 3.16E-09 | 7.08E-09 | 1.58E-08 |

| MDA-MB-231/ATCC | Breast | 3.55E-09 | 7.94E-09 | 1.78E-08 |

| HS 578T | Breast | 3.98E-09 | 8.91E-09 | 2.00E-08 |

| BT-549 | Breast | 4.47E-09 | 1.00E-08 | 2.24E-08 |

| T-47D | Breast | 2.82E-09 | 6.31E-09 | 1.41E-08 |

| MDA-MB-468 | Breast | 3.16E-09 | 7.08E-09 | 1.58E-08 |

Data extracted from Hartley JA, et al. Cancer Res. 2004;64(18):6693-9.

Experimental Protocols

Measurement of DNA Interstrand Cross-linking by Comet Assay

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks. A modified version of this assay is used to measure DNA interstrand cross-links. The principle is that cross-links retard the migration of DNA in the electric field after the induction of a known number of strand breaks (typically by ionizing radiation).

General Protocol:

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Irradiation: The cell suspension is irradiated on ice with a specific dose of X-rays (e.g., 5 Gy) to introduce a consistent level of DNA strand breaks.

-

Embedding in Agarose (B213101): The irradiated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank containing an alkaline buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., propidium (B1200493) iodide or SYBR Green).

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA migration (tail length, tail intensity) is quantified using image analysis software. The degree of cross-linking is inversely proportional to the amount of DNA in the comet tail.

Analysis of SJG-136 DNA Adducts by Single-Strand Ligation PCR

Single-strand ligation polymerase chain reaction (sslig-PCR) is a technique used to map DNA adducts at the nucleotide level. This method can identify the specific DNA sequences where SJG-136 forms its covalent bonds.

General Protocol:

-

DNA Treatment and Digestion: Genomic DNA is treated with SJG-136. Following treatment, the DNA is digested with a restriction enzyme that cuts outside the region of interest.

-

Primer Extension: A gene-specific primer is annealed to the target DNA, and a thermostable DNA polymerase is used to extend the primer. The polymerase will stop at the site of the SJG-136 adduct.

-

Ligation of Anchor Oligonucleotide: A universal "anchor" oligonucleotide is ligated to the 3' end of the newly synthesized DNA fragments using T4 DNA ligase.

-

PCR Amplification: The ligated products are then amplified by PCR using a nested gene-specific primer and a primer complementary to the anchor oligonucleotide.

-

Sequencing Gel Analysis: The PCR products are resolved on a sequencing gel, and the positions of the bands correspond to the locations of the SJG-136-induced polymerase stops, thus identifying the adducted bases.

Modulation of Cellular Signaling Pathways

Recent studies have indicated that beyond its direct DNA-damaging effects, SJG-136 can also modulate intracellular signaling pathways. Notably, SJG-136 has been shown to inhibit the Src-related signaling pathway.[1] This pathway is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, migration, and invasion.

The key components of the Src pathway affected by SJG-136 include:

-

Src: A non-receptor tyrosine kinase that acts as a central signaling hub.

-

FAK (Focal Adhesion Kinase): A key mediator of integrin signaling.

-

Paxillin and p130Cas: Scaffolding proteins involved in focal adhesions.

-

PI3K/AKT Pathway: A major survival pathway.

-

MEK/ERK Pathway: A critical pathway for cell proliferation.

The inhibitory effect of SJG-136 on this pathway suggests a broader mechanism of action that could contribute to its potent antitumor activity.

Conclusion

SJG-136 is a potent, rationally designed pyrrolobenzodiazepine dimer with a well-defined mechanism of action centered on DNA interstrand cross-linking. Its broad-spectrum in vitro and in vivo antitumor activity, coupled with its ability to modulate key cancer-related signaling pathways, underscores its potential as a therapeutic agent. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on or interested in this promising class of anticancer compounds. Further investigation into the clinical efficacy and safety profile of SJG-136 and its analogs is warranted.

References

In Vitro Cytotoxicity of SJG-136: A Technical Guide for Cancer Research Professionals

An In-Depth Review of the Preclinical Efficacy of a Novel DNA Cross-linking Agent

Introduction

SJG-136 (also known as NSC 694501) is a rationally designed pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove binding and interstrand cross-linking agent.[1][2] Its unique mechanism of action, which involves the formation of a covalent adduct with guanine (B1146940) bases on opposite DNA strands, has demonstrated significant cytotoxic activity across a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[3][4] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of SJG-136, detailing its activity in various cancer cell lines, the experimental protocols used to assess its efficacy, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Data Presentation: In Vitro Cytotoxicity of SJG-136

SJG-136 has exhibited potent cytotoxic and growth inhibitory effects in numerous cancer cell lines, with IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values often in the nanomolar and even sub-nanomolar range.[1][2] The following tables summarize the quantitative data on the in vitro activity of SJG-136 across a variety of human cancer cell lines.

Table 1: IC50 Values of SJG-136 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Exposure Time | Reference |

| HCT-116 | Colon Carcinoma | 0.1 - 0.3 | SRB | Not Specified | [1] |

| HT-29 | Colon Carcinoma | 0.1 - 0.3 | SRB | Not Specified | [1] |

| SW620 | Colon Carcinoma | 0.1 - 0.3 | SRB | Not Specified | [1] |

| HCT-8 | Colon Carcinoma | 2.3 | SRB | Not Specified | [1] |

| HCT-15 | Colon Carcinoma | 3.7 | SRB | Not Specified | [1] |

| LS-174T | Colon Carcinoma | Not Specified | Not Specified | Not Specified | [5] |

| A549 | Lung Carcinoma | 1 | Not Specified | 72 hours | [6] |

| NCI-H522 | Lung Carcinoma | Subnanomolar | Not Specified | Not Specified | [4] |

| H358 | Lung Carcinoma | 21 | Not Specified | Not Specified | [6] |

| LOX IMVI | Melanoma | Not Specified | Not Specified | Not Specified | |

| UACC-62 | Melanoma | Not Specified | Not Specified | Not Specified | [5] |

| SF-295 | Glioblastoma | Not Specified | Not Specified | Not Specified | [5] |

| C-6 | Glioma (Rat) | Not Specified | Not Specified | Not Specified | [5] |

| OVCAR-3 | Ovarian Carcinoma | Not Specified | Not Specified | Not Specified | [5] |

| OVCAR-5 | Ovarian Carcinoma | Not Specified | Not Specified | Not Specified | [5] |

| MDA-MB-435 | Breast Carcinoma | Not Specified | Not Specified | Not Specified | [5] |

| HL-60 | Promyelocytic Leukemia | Subnanomolar | Not Specified | Not Specified | [4][7] |

| B-CLL | B-Cell Chronic Lymphocytic Leukemia | 9.06 (LD50) | Apoptosis | Not Specified | [8] |

| 3T3 | Fibrosarcoma (Mouse) | 6.3 | SRB | Not Specified | [1] |

| 3T3 pHamdr-1 (P-gp expressing) | Fibrosarcoma (Mouse) | 208 | SRB | Not Specified | [1] |

Table 2: GI50 Values of SJG-136 from the NCI-60 Cell Line Screen

| Cell Line | Cancer Type | GI50 (nmol/L) | Exposure Time | Reference |

| NCI-60 Panel (Mean) | Various | 7.4 | 48 hours | [2][9] |

| A549 | Lung Carcinoma | ~14 | 48 hours | [6] |

| Range across NCI-60 Panel | Various | 0.14 - 320 | 48 hours | [2][9] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for assessing the in vitro cytotoxicity of SJG-136.

Cell Viability and Growth Inhibition Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells/well and allow them to attach overnight.

-

Drug Treatment: Treat cells with a range of SJG-136 concentrations for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: Gently fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization and Absorbance Measurement: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Shake for 5-10 minutes to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value from the dose-response curve.

DNA Damage Assessment

2. Single-Cell Gel Electrophoresis (Comet) Assay for DNA Interstrand Cross-links

The comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links (ICLs), at the level of individual cells.

-

Cell Treatment and Embedding: Treat cells with SJG-136. After treatment, embed the cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions (pH > 13). DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will migrate more slowly.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA cross-linking is inversely proportional to the tail moment (the product of the tail length and the fraction of DNA in the tail). A decrease in the tail moment compared to irradiated control cells indicates the presence of ICLs.

Apoptosis Detection

3. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with SJG-136 for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of SJG-136, the experimental workflow for assessing its cytotoxicity, and the logical relationship of P-glycoprotein in drug resistance.

Caption: Mechanism of action of SJG-136 leading to apoptosis.

Caption: Experimental workflow for assessing SJG-136 cytotoxicity.

Caption: Role of P-glycoprotein in SJG-136 resistance.

Conclusion

SJG-136 is a highly potent cytotoxic agent with a distinct mechanism of action that makes it a promising candidate for cancer therapy. Its ability to form persistent DNA interstrand cross-links leads to cell cycle arrest and apoptosis in a wide range of cancer cell lines, often at nanomolar concentrations. The provided data and protocols offer a valuable resource for researchers investigating the preclinical efficacy of SJG-136 and similar DNA-targeting agents. Further research into the downstream signaling pathways and mechanisms of resistance will be crucial for the clinical development and application of this novel compound.

References

- 1. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The novel sequence-specific DNA cross-linking agent SJG-136 (NSC 694501) has potent and selective in vitro cytotoxicity in human B-cell chronic lymphocytic leukemia cells with evidence of a p53-independent mechanism of cell kill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

SJG-136 induction of DNA interstrand cross-links

An In-depth Technical Guide to SJG-136 and the Induction of DNA Interstrand Cross-Links

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJG-136 (also known as NSC 694501 or SG2000) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove interstrand cross-linking agent.[1][2][3] Its unique mechanism of action, which involves forming a covalent aminal bond between two guanine (B1146940) bases on opposite DNA strands, results in minimal DNA distortion, making the lesion difficult for cellular repair machinery to recognize and process.[1][4][5] This leads to persistent DNA damage, cell cycle arrest, and potent cytotoxic activity against a broad spectrum of cancer cell lines and tumor xenografts, including those resistant to conventional major groove cross-linking agents like cisplatin.[1][3][6] This technical guide provides a comprehensive overview of SJG-136, focusing on its core mechanism, the cellular response to the DNA damage it induces, and the experimental protocols used for its evaluation.

Mechanism of Action: Minor Groove DNA Cross-Linking

SJG-136 is a C8/C8'-linked PBD dimer with two electrophilic imine moieties that allow it to react with DNA.[1][7] Unlike major groove-binding agents such as cisplatin, SJG-136 binds within the minor groove of the DNA double helix.[2][3] The molecule spans approximately six base pairs and demonstrates a high affinity for specific DNA sequences, preferentially cross-linking two guanine residues at 5'-purine-GATC-pyrimidine-3' sequences.[1][8]

The cross-linking reaction involves the formation of a covalent aminal bond between the C11 position of each PBD unit and the exocyclic N2 amine of guanine bases on opposite strands, separated by two base pairs.[2][3][9] This creates a highly stable and persistent interstrand cross-link (ICL).[2][3] A key feature of the SJG-136-DNA adduct is the minimal distortion it causes to the DNA helix, which is thought to contribute to its potent cytotoxicity by evading efficient recognition by cellular DNA repair systems.[1][4][5]

Cellular Response and DNA Repair

The formation of ICLs by SJG-136 triggers a complex cellular DNA damage response (DDR). These lesions are potent blocks to DNA replication and transcription, leading to cell cycle arrest and apoptosis.[10][11]

DNA Repair Pathways

The repair of SJG-136-induced minor groove ICLs involves several DNA repair pathways. Studies in Chinese hamster ovary (CHO) cells have shown that cellular sensitivity to SJG-136 is dependent on the XPF-ERCC1 endonuclease and factors involved in homologous recombination (HR), such as XRCC2 and XRCC3.[4][12] However, the sensitivity of these repair-deficient cell lines to SJG-136 is significantly less pronounced than their sensitivity to major groove cross-linking agents, suggesting that SJG-136 adducts are repaired less efficiently.[4][12] Unlike ICLs formed by agents like melphalan, the repair of SJG-136 cross-links does not appear to involve the formation of DNA double-strand breaks.[4]

Cell Cycle Arrest and Signaling

Exposure of cancer cells to SJG-136 leads to profound cell cycle perturbations, typically an arrest in the S and G2-M phases.[2][10] This arrest is mediated by the activation of key DDR signaling proteins. In HCT 116 cells, SJG-136 treatment induces the phosphorylation of checkpoint kinases Chk1 (on Serine 317) and Chk2 (on Threonine 68).[10] This is followed by the phosphorylation and stabilization of p53, which in turn increases the levels of its downstream target, the cyclin-dependent kinase inhibitor p21.[10] The kinetics of this response depend on the drug concentration and exposure time, with short, high-concentration exposures leading to a more rapid activation of the p53 pathway compared to prolonged, low-concentration exposures.[10]

Quantitative Data

In Vitro Cytotoxicity

SJG-136 exhibits potent cytotoxicity across a wide range of human cancer cell lines, with growth inhibition often observed at subnanomolar concentrations.[1][7] Its activity is maintained in cell lines resistant to other DNA-interactive agents, such as cisplatin.[1] However, sensitivity can be influenced by the expression of drug efflux pumps like P-glycoprotein (mdr-1).[13]

| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference(s) |

| MDR-Negative/Low | ||||

| HCT-116 | Colon | 0.1 - 0.3 | Highly potent | [13] |

| HT-29 | Colon | 0.1 - 0.3 | Highly potent | [13] |

| SW620 | Colon | 0.1 - 0.3 | Highly potent | [13] |

| NCI-H522 | Lung | Subnanomolar | Sensitive cell line | [1] |

| HL-60 | Promyelocytic Leukemia | Subnanomolar | Sensitive cell line | [1] |

| Molt-4 | Lymphoblastic Leukemia | Subnanomolar | Sensitive cell line | [1] |

| Various Human Lines | Panel | 4 - 30 | General range across a panel | [7] |

| MDR-Positive | ||||

| HCT-8 | Colon | 2.3 | Expresses mdr-1 | [13] |

| HCT-15 | Colon | 3.7 | Expresses mdr-1; sensitivity increased with verapamil | [13] |

| 3T3 pHamdr-1 | Murine Fibroblast (Isogenic) | 208 | Parental 3T3 IC50 was 6.3 nM | [13] |

Table 1: Summary of In Vitro Cytotoxicity of SJG-136 in Selected Cancer Cell Lines.

In Vivo Efficacy in Xenograft Models

SJG-136 has demonstrated significant and broad-spectrum antitumor activity in numerous preclinical xenograft models.[9] Efficacy is observed across various tumor types, including melanoma, ovarian, breast, glioma, and colon carcinomas.[9] The most effective dosing schedule in mice was found to be intravenous bolus administration for five consecutive days (qd x 5).[9]

| Xenograft Model | Cancer Type | Dosing Schedule (i.v.) | Outcome | Reference(s) |

| SF-295 | Glioblastoma | qd x 5 | Minimum effective dose ~16 µg/kg/dose | [9] |

| LOX IMVI | Melanoma | qd x 5 | Significant tumor regression and growth delay (386%) | [9] |

| OVCAR-3 | Ovarian | Various | Tumor mass reduction, significant growth delay | [9] |

| MDA-MB-435 | Breast | Various | Tumor mass reduction, significant growth delay | [9] |

| LS-174T | Colon | Various | Tumor mass reduction, significant growth delay | [9] |

| CH1cisR | Ovarian (Cisplatin-Resistant) | Not specified | Antitumor activity observed | [6][14] |

| A2780 | Ovarian | 120 µg/kg/d x 5 | Highly active (Specific Growth Delay = 275) | [13] |

| A2780(AD) | Ovarian (MDR-Positive) | 120 µg/kg/d x 5 | Not active (Specific Growth Delay = 67) | [13] |

Table 2: Summary of In Vivo Efficacy of SJG-136 in Selected Xenograft Models.

Pharmacokinetic and Clinical Data

Phase I clinical trials have been conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetic (PK) properties of SJG-136 in patients with advanced solid tumors.[1][6][15]

| Study Population | MTD | Dose-Limiting Toxicities (DLTs) | Key PK/PD Findings | Reference(s) |

| Mice (i.p.) | 0.2 mg/kg | - | Cmax = 336 nM; t1/2 = 0.98 h | [7] |

| Patients (Schedule A) | 45 µg/m² (every 21 days) | Vascular leak syndrome (VLS), hepatotoxicity, fatigue | Linear pharmacokinetics across dose range | [1][6] |

| Patients (Schedule B) | 30 µg/m² (daily x 3, every 21 days) | Edema, dyspnea, fatigue, delayed liver toxicity (manageable with supportive care) | DNA ICLs in PBMCs correlated with systemic exposure and were persistent. No significant myelosuppression. | [1][15] |

| Patients (Weekly) | 40 µg/m² (days 1, 8, 15 of 28-day cycle) | Fatigue, thrombocytopenia, delayed liver toxicity | Dose-proportional increases in systemic exposure | [14][16] |

Table 3: Summary of Pharmacokinetic Parameters and Clinical Trial Outcomes for SJG-136.

Experimental Protocols

Detection of DNA Interstrand Cross-Links: Modified Comet Assay

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA damage. A modification of this assay is used to quantify the formation of ICLs induced by SJG-136 in cells from both in vitro cultures and in vivo samples (e.g., peripheral blood mononuclear cells or disaggregated tumor tissue).[1][2][3]

Principle: ICLs physically link the two DNA strands, preventing their complete denaturation under alkaline conditions. After electrophoresis, DNA with ICLs migrates more slowly than undamaged or single-strand-break-containing DNA, resulting in a smaller "comet tail." To specifically measure ICLs, cells are first irradiated to introduce a fixed number of random single-strand breaks. The presence of ICLs reduces the migration of these irradiated fragments. The level of cross-linking is expressed as the percentage decrease in the comet tail moment (%DNA in tail × tail length) compared to an irradiated, drug-free control.[1][2]

Detailed Protocol Steps:

-

Cell Preparation: Prepare a single-cell suspension from the desired source (cultured cells, PBMCs, or tumor tissue).[1]

-

Drug Treatment: Expose cells to SJG-136 either in vitro for a specified time and concentration or collect cells from an animal/patient at time points post-treatment.[2]

-

Irradiation: Irradiate the cell suspension on ice with a calibrated dose of X-rays or gamma rays to introduce a consistent level of single-strand breaks.

-

Embedding: Mix approximately 10,000 cells with low-melting-point agarose and layer onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse slides in a cold, high-salt lysis solution (containing detergent like Triton X-100) overnight at 4°C to dissolve cellular and nuclear membranes.[1]

-

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with cold, freshly prepared alkaline buffer (e.g., pH > 13) for a set time (e.g., 20-40 minutes) to allow DNA to denature.[1]

-

Electrophoresis: Apply a voltage across the tank for a specified duration to separate the DNA fragments.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.[6]

-

Visualization and Analysis: Capture images of at least 50 randomly selected cells per slide using a fluorescence microscope. Use specialized software to quantify the head and tail of each comet and calculate the tail moment.

-

Calculation: The percentage decrease in tail moment for drug-treated cells relative to irradiated control cells reflects the frequency of ICLs.[1]

In Vitro Cytotoxicity Assay (e.g., SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity based on the quantification of total cellular protein.[13]

-

Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Exposure: Treat cells with a serial dilution of SJG-136 for a specified duration (e.g., 72-96 hours).

-

Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

-

Solubilization: Air dry the plates and solubilize the protein-bound SRB dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance on a microplate reader at a wavelength of ~510 nm.

-

Analysis: Plot the absorbance against the drug concentration and use a sigmoidal dose-response curve to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).[13]

Western Blotting for DDR Protein Analysis

This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.[10]

-

Cell Lysis: After drug treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Chk1, anti-p53, anti-p21, anti-Actin) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.[10]

Conclusion

SJG-136 is a highly potent and novel antineoplastic agent characterized by its unique ability to form persistent interstrand cross-links in the minor groove of DNA. Its distinct mechanism, which creates a lesion that is poorly recognized by cellular repair machinery, allows it to overcome resistance to conventional DNA damaging agents and provides a strong rationale for its continued development. The experimental protocols detailed herein, particularly the modified Comet assay, are crucial tools for the pharmacodynamic evaluation of SJG-136 and other cross-linking agents, enabling a quantitative understanding of their core mechanism of action in both preclinical and clinical settings.

References

- 1. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The XPF-ERCC1 endonuclease and homologous recombination contribute to the repair of minor groove DNA interstrand crosslinks in mammalian cells produced by the pyrrolo[2,1-c][1,4]benzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Sensing and Processing of DNA Interstrand Crosslinks by the Mismatch Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase I pharmacokinetic and pharmacodynamic study of SJG-136, a novel DNA sequence selective minor groove cross-linking agent, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A phase I trial of SJG-136 (NSC#694501) in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Distribution of the Anticancer Agent Curcumin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Anticancer agent 136" did not yield a specific compound with this designation. The number 136 likely refers to a citation in a scientific publication. Therefore, this guide focuses on Curcumin (B1669340) , a well-researched natural anticancer agent, to provide a representative and detailed technical overview of cellular uptake and distribution processes.

Introduction

Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant attention for its pleiotropic anticancer properties. Its therapeutic potential is, however, intrinsically linked to its bioavailability and its ability to penetrate cancer cells and reach intracellular targets. This technical guide provides an in-depth overview of the cellular uptake, subcellular distribution, and key signaling pathways modulated by curcumin in cancer cells. It also includes detailed experimental protocols for studying these phenomena.

Cellular Uptake of Curcumin

The uptake of curcumin by cancer cells is a rapid process, often reaching a steady state within minutes of exposure[1][2]. Studies have consistently shown that the cellular uptake of curcumin is significantly higher in tumor cells compared to their normal counterparts[3][4]. This preferential accumulation is a key factor in its selective cytotoxicity towards cancer cells. The uptake is also dose-dependent; higher extracellular concentrations of curcumin lead to increased intracellular accumulation[3][5].

The primary mechanisms governing curcumin's entry into cells are believed to be a combination of passive diffusion, due to its lipophilic nature, and carrier-mediated transport, including endocytosis[6][7]. The efficiency of uptake can be significantly enhanced through various formulation strategies, such as encapsulation in liposomes or nanoparticles, which improve its solubility and stability[8][9][10][11][12][13][14].

Subcellular Distribution of Curcumin

Upon entering the cell, curcumin distributes to various subcellular compartments. Its intrinsic fluorescence allows for its visualization using techniques like confocal microscopy. Studies have shown that curcumin is localized in the cell membrane, cytoplasm, and the nucleus[3][4][15]. More detailed investigations have revealed its accumulation in the endoplasmic reticulum and lysosomes[5][7][16]. Interestingly, while curcumin can affect mitochondrial function, it does not appear to accumulate significantly within the mitochondria[16]. This differential distribution is crucial as it dictates the molecular targets with which curcumin interacts to exert its anticancer effects.

Quantitative Data on Curcumin Uptake and Cytotoxicity

The following tables summarize quantitative data on the cellular uptake and cytotoxic effects of curcumin in various cancer cell lines.

Table 1: Cellular Uptake of Curcumin in Cancer Cell Lines

| Cell Line | Curcumin Concentration | Incubation Time | Intracellular Curcumin Level | Reference |

| SH-SY5Y (Neuroblastoma) | 10 µM | 12 hours | 2.4 µg per 10^6 cells (ApoE3-C-PBCA formulation) | [17] |

| KBM-5 (Myeloid Leukemia) | 10 µM | 30 minutes | Maximum uptake observed | [12] |

| Caco-2 (Colorectal) | 20 µM | 4 hours | 69.6% ± 5.4% (nanoliposomes) | [18] |

| MCF-7 (Breast Cancer) | 10 µM | Not specified | Higher uptake than normal cells | [3][4] |

| EL4 (T-cell Lymphoma) | 10 µM | Not specified | Higher uptake than normal cells | [3][4] |

Table 2: Cytotoxicity of Curcumin in Cancer Cell Lines (IC50 Values)

| Cell Line | Curcumin Formulation | Incubation Time | IC50 Value | Reference |

| MCF-7 (Breast Cancer) | Curcumin PM | 72 hours | 13.9 ± 0.5 µg/mL | [11] |

| Cisplatin-resistant KB (Oral Cancer) | Curcumin Nanomicelles | 48 hours | 6.01 µg/mL | [13] |

| KB (Oral Cancer) | Curcumin Nanomicelles | 48 hours | 11.48 µg/mL | [13] |

| HCT 116 (Colon Cancer) | Curcumin with PVA | Not specified | 11 µM | [19] |

| INT 407 (HeLa-derived) | Curcumin with PVA | Not specified | 15 µM | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and distribution of curcumin.

Protocol for Quantitative Analysis of Curcumin Cellular Uptake using Flow Cytometry

This protocol is designed to quantify the mean fluorescence intensity of a cancer cell population after treatment with curcumin, which is directly proportional to the amount of intracellular curcumin.

-

Cell Culture: Plate cancer cells (e.g., MCF-7) in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Curcumin Treatment: Prepare a stock solution of curcumin in DMSO. Dilute the stock solution in complete cell culture medium to final concentrations (e.g., 5, 10, 20 µM). Remove the old medium from the cells and add the curcumin-containing medium. Include a vehicle control (DMSO) and an unstained cell control.

-

Incubation: Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 2 hours).

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA.

-

Cell Staining (Optional): For viability assessment, cells can be stained with a viability dye like Propidium Iodide (PI) or DAPI.

-

Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of FACS buffer (PBS with 1% FBS). Analyze the cells using a flow cytometer. Excite the curcumin at 488 nm and detect the emission in the green channel (typically 530/30 nm).

-

Data Analysis: Gate the viable cell population based on forward and side scatter properties and viability dye exclusion. Determine the mean fluorescence intensity (MFI) of the curcumin signal in the gated population.

Protocol for Visualization of Curcumin Subcellular Distribution using Confocal Microscopy

This protocol allows for the visualization of curcumin's localization within different cellular compartments.

-

Cell Culture: Plate cancer cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Curcumin Treatment: Treat the cells with curcumin at the desired concentration and for the appropriate duration.

-

Organelle Staining: To identify specific subcellular compartments, co-stain with organelle-specific fluorescent probes. For example:

-

Nucleus: Hoechst 33342 or DAPI.

-

Mitochondria: MitoTracker Red CMXRos.

-

Lysosomes: LysoTracker Red DND-99.

-

Endoplasmic Reticulum: ER-Tracker Red. Incubate with the organelle tracker (B12436777) according to the manufacturer's instructions, typically for 15-30 minutes.

-

-

Washing and Fixation: Wash the cells with PBS. For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. For live-cell imaging, proceed directly to imaging in a suitable live-cell imaging solution.

-

Imaging: Mount the coverslips on microscope slides. Image the cells using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for curcumin (e.g., 488 nm excitation, 500-550 nm emission) and the specific organelle trackers.

-

Image Analysis: Analyze the acquired images for colocalization of the curcumin signal with the signals from the organelle-specific dyes.

Signaling Pathways Modulated by Curcumin

Curcumin's anticancer effects are mediated through its interaction with a multitude of cellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and growth. Curcumin has been shown to inhibit this pathway at multiple levels. It can downregulate the expression of upstream regulators like HER2 and IKKβ, and inhibit the phosphorylation of Akt and mTOR[20][21]. This leads to the suppression of downstream effectors involved in cell cycle progression and a decrease in the expression of anti-apoptotic proteins like Bcl-2[21].

NF-κB Signaling Pathway

The transcription factor NF-κB plays a pivotal role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. Curcumin is a potent inhibitor of NF-κB signaling. It can prevent the degradation of IκB, the inhibitor of NF-κB, and inhibit the activity of IκB kinase (IKK)[20]. This ultimately blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes involved in cancer progression.

Other Key Signaling Pathways

Curcumin also modulates other critical signaling pathways in cancer cells, including:

-

MAPK Pathway: Curcumin can target key components of the MAPK pathway such as ERK1/2, JNK, and p38, leading to the inhibition of cell proliferation and induction of apoptosis[20].

-

JAK/STAT Pathway: It can suppress the JAK/STAT signaling by downregulating the expression of JAK and STAT proteins and inhibiting the translocation of STAT into the nucleus[20].

-

p53 Pathway: Curcumin has been shown to activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis[22][23].

Conclusion

Curcumin exhibits favorable characteristics as an anticancer agent, including preferential uptake by tumor cells and a multi-targeted mechanism of action that involves the modulation of key oncogenic signaling pathways. Understanding the specifics of its cellular uptake and subcellular distribution is paramount for the rational design of more effective curcumin-based therapies and novel drug delivery systems. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate cellular pharmacology of curcumin and other natural product-derived anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Highlighting Curcumin-Induced Crosstalk between Autophagy and Apoptosis as Supported by Its Specific Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative cellular uptake, localization and cytotoxicity of curcumin in normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective Cellular Uptake and Cytotoxicity of Curcumin-encapsulated SPC and HSPC Liposome Nanoparticles on Human Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular uptake and anticancer effects of mucoadhesive curcumin-containing chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential Cytotoxicity of Curcumin-Loaded Micelles on Human Tumor and Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design of Curcumin Loaded PLGA Nanoparticles Formulation with Enhanced Cellular Uptake, and Increased Bioactivity in vitro and Superior Bioavailability in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Curcumin-Encapsulated Nanomicelles Improve Cellular Uptake and Cytotoxicity in Cisplatin-Resistant Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Enhancement of Solubility, Stability, Cellular Uptake, and Bioactivity of Curcumin by Polyvinyl Alcohol [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

Preclinical Profile of NSC 694501 (SJG-136): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies of NSC 694501, also known as SJG-136, a novel and potent anti-cancer agent. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

NSC 694501 is a rationally designed pyrrolo[2,1-c][1][2]benzodiazepine (PBD) dimer that functions as a DNA minor groove interstrand cross-linking agent.[1][2][3] It selectively forms covalent bonds with guanine (B1146940) residues on opposite strands of DNA, demonstrating a preference for purine-GATC-pyrimidine sequences.[2] This action results in the formation of persistent DNA interstrand cross-links, a highly cytotoxic lesion that can block DNA replication and transcription, ultimately leading to cell death.[2] Notably, the pattern of activity of NSC 694501 does not cluster with other known DNA binding agents, suggesting a distinct mechanism of action.[2]

Signaling Pathway for NSC 694501-Induced Apoptosis

In B-cell chronic lymphocytic leukemia (B-CLL) cells, NSC 694501 induces apoptosis through a caspase-3 mediated pathway.[4] Interestingly, this process appears to be independent of p53, as it does not trigger the phosphorylation of p53 or the upregulation of GADD45 expression, unlike conventional cross-linking agents such as chlorambucil.[4] This suggests that NSC 694501 may circumvent common mechanisms of drug resistance.

In Vitro Efficacy

NSC 694501 has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line screen revealed a mean 50% net growth inhibition (GI50) at a concentration of 7.4 nmol/L, with values ranging from 0.14 to 320 nmol/L.[2][5]

Summary of In Vitro Cytotoxicity of NSC 694501

| Cell Line | Cancer Type | IC50 / GI50 | Assay Type | Reference |

| A2780 | Ovarian Carcinoma | 22.5 pM (IC50) | SRB | [6] |

| A2780cisR | Ovarian Carcinoma | 24 pM (IC50) | SRB | [6] |

| CH1 | Ovarian Carcinoma | 0.12 nM (IC50) | SRB | [6] |

| CH1cisR | Ovarian Carcinoma | 0.6 nM (IC50) | SRB | [6] |

| SKOV-3 | Ovarian Carcinoma | 9.1 nM (IC50) | SRB | [6] |

| K562 | Leukemia | Not Specified (IC50) | MTT | [6] |

| Multiple Lines | Canine Cancer | 0.33 - >100 nM (GI50) | Not Specified | [6] |

Experimental Protocol: In Vitro Cytotoxicity c x t Assay

The concentration x time (c x t) assay was utilized to determine the drug concentrations and exposure times required to produce growth inhibition or cell kill.[1]

-

Cell Plating: Tumor cells are seeded into 96-well microtiter plates at their optimal plating densities.

-

Drug Exposure: After a 24-hour incubation period, various concentrations of NSC 694501 are added to the wells for specific exposure durations.

-

Drug Removal: Following the designated exposure time, the drug-containing medium is removed, and the wells are washed.

-

Incubation: Fresh drug-free medium is added, and the plates are incubated for a further period to allow for cell growth.

-

Cell Viability Assessment: Cell viability is determined using a sulforhodamine B (SRB) or microculture tetrazolium (MTT) assay.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (concentration for 50% cell kill) values are calculated from the dose-response curves.[1]

In Vivo Efficacy

NSC 694501 has demonstrated significant in vivo antitumor activity in various human tumor xenograft models in both athymic mice and rats.[1] The agent was effective against both small (150 mg) and large (250-400 mg) tumors and showed activity following both intravenous bolus injections and 5-day continuous infusions.[1][3] The most effective treatment schedule was found to be bolus administrations for five consecutive days (qd x 5).[1][3]

Summary of In Vivo Antitumor Activity of NSC 694501 in Human Tumor Xenografts

| Tumor Model | Cancer Type | Host | Key Findings | Reference |

| UACC-62 | Melanoma | Mouse | Active with i.v. bolus delivery.[1] | [1][3] |

| LOX IMVI | Melanoma | Mouse | Active with i.v. bolus and continuous infusion; produced tumor regression and growth delays.[1][3] | [1][3] |

| OVCAR-3 | Ovarian Carcinoma | Mouse | Active against xenografts.[1][3] | [1][3] |

| OVCAR-5 | Ovarian Carcinoma | Mouse | Active against xenografts.[1][3] | [1][3] |

| MDA-MB-435 | Breast Carcinoma | Mouse | Active against xenografts.[1][3] | [1][3] |

| SF-295 | Glioblastoma | Mouse | Highly sensitive model; minimum effective dose of ~16 µg/kg/dose on a qd x 5 schedule.[1][3] | [1][3] |

| C-6 | Glioma | Mouse, Rat | Active in both mouse and rat xenograft models.[1][3] | [1][3] |

| LS-174T | Colon Carcinoma | Mouse, Rat | Active in both mouse and rat models; DNA interstrand cross-links detected in tumor cells.[1][2] | [1][2][3] |

| HL-60 TB | Promyelocytic Leukemia | Mouse | Active against xenografts.[1][3] | [1][3] |

| NCI-H522 | Lung Carcinoma | Mouse | Active against xenografts.[1][3] | [1][3] |

| CH1 | Ovarian Carcinoma | Mouse | Produced antitumor activity.[2] | [2] |

| CH1cisR | Cisplatin-Resistant Ovarian Carcinoma | Mouse | Demonstrated activity in a cisplatin-resistant model.[2] | [2] |

Experimental Protocol: Human Tumor Xenograft Efficacy Study

-

Animal Models: Athymic nude mice or rats are used.

-

Tumor Implantation: Human tumor cells are implanted subcutaneously into the flank of the animals.

-

Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 150 mg for small tumors, 250-400 mg for large tumors).[1][3]

-

Treatment Administration: NSC 694501 is administered via various routes and schedules (e.g., intravenous bolus, qd x 5; continuous infusion).

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor weight is calculated.

-

Efficacy Endpoints: Efficacy is assessed based on tumor growth inhibition, tumor growth delay, log cell kill, and tumor-free responses.[1][3]

-

Toxicity Monitoring: Animal body weights are monitored as an indicator of toxicity.

Pharmacokinetics

Preliminary pharmacokinetic studies in mice following intraperitoneal administration at the maximum tolerated dose (0.2 mg/kg) showed high peak plasma concentrations (Cmax = 336 nM) at 30 minutes post-dosing.[7] The terminal half-life was calculated to be 0.98 hours, with a clearance rate of 17.7 ml/min/kg.[7] The plasma concentrations achieved in mice were substantially higher than those required for an anti-tumor response in vitro.[7]

Conclusion

The early preclinical data for NSC 694501 (SJG-136) demonstrate a potent and broad-spectrum antitumor agent with a novel mechanism of action. Its ability to form persistent DNA interstrand cross-links and its efficacy in cisplatin-resistant models and a wide range of tumor types highlight its potential as a valuable clinical candidate. The p53-independent mechanism of apoptosis induction further suggests its utility in treating tumors with compromised p53 function. These promising preclinical findings have supported the advancement of NSC 694501 into Phase I clinical trials.[1][3][4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel sequence-specific DNA cross-linking agent SJG-136 (NSC 694501) has potent and selective in vitro cytotoxicity in human B-cell chronic lymphocytic leukemia cells with evidence of a p53-independent mechanism of cell kill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of SJG-136 on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJG-136 (also known as SG2285) is a rationally designed synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove cross-linking agent.[1][2] Its unique mechanism of action, which involves forming a covalent interstrand cross-link primarily at 5'-purine-GATC-pyrimidine-3' sequences, induces minimal distortion of the DNA helix.[1][3][4][5] This potent activity triggers a robust DNA damage response (DDR), leading to profound effects on cell cycle progression, predominantly culminating in a G2/M phase arrest.[3] This document provides a comprehensive technical overview of the molecular mechanisms by which SJG-136 modulates cell cycle checkpoints, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways involved.

Core Mechanism of Action

SJG-136 operates by covalently binding to the N-2 position of guanine (B1146940) bases on opposite DNA strands within the minor groove.[1][5] This action creates a highly stable interstrand cross-link (ICL) that is poorly recognized by cellular DNA repair machinery, leading to its persistence.[1][4][5] Unlike major groove binders such as cisplatin, the minimal distortion caused by SJG-136 is thought to contribute to its distinct biological activity and potency.[5] The presence of these adducts physically obstructs the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription, which ultimately activates cellular DNA damage signaling pathways.[3]

Induction of DNA Damage Response and G2/M Cell Cycle Arrest

The formation of persistent SJG-136-induced DNA cross-links is a catastrophic event for the cell, leading to the activation of the DNA Damage Response (DDR) network. This signaling cascade is orchestrated by apical kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

Activation of these kinases initiates a phosphorylation cascade involving the downstream checkpoint kinases Chk1 and Chk2.[6] In studies with the HCT 116 cell line, SJG-136 exposure led to the phosphorylation of Chk1 on Serine 317 and Chk2 on Threonine 68.[6] These activated checkpoint kinases then target key effectors that regulate cell cycle progression.

The primary consequence of this pathway activation is a profound arrest in the G2 phase of the cell cycle.[3] This is a critical cellular failsafe mechanism to prevent cells with damaged DNA from entering mitosis. The G2/M arrest is primarily mediated through the inhibition of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. Activated Chk1/Chk2 phosphorylate and inactivate Cdc25 phosphatases, which are required to remove inhibitory phosphates from CDK1. Concurrently, the DDR can stabilize p53, leading to the transcriptional upregulation of the CDK inhibitor p21, which further enforces the G2 block. Some studies also report an initial S-phase arrest as the DNA cross-links physically impede replication forks.[6]

Quantitative Data Summary

SJG-136 demonstrates remarkable potency across a wide range of cancer cell lines, with cytotoxicity often observed at nanomolar or even subnanomolar concentrations.

Table 1: In Vitro Cytotoxicity (IC50) of SJG-136 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| HCT-116 | Colon | 0.1 - 0.3 | [7] |

| HT-29 | Colon | 0.1 - 0.3 | [7] |

| SW620 | Colon | 0.1 - 0.3 | [7] |

| HCT-8 | Colon | 2.3 | [7] |

| HCT-15 | Colon | 3.7 | [7] |

| A549 | Lung | 1 (72h), 14 (48h, GI50) | [3] |

| H358 | Lung | 21 (72h) | [3] |

| Various (Panel) | Multiple | 4 - 30 | [8][9] |

| NCI 60-Cell Panel | Multiple | 0.14 - 320 (Mean: 7.4) | [1][10] |

Table 2: Cell Cycle Distribution in HCT 116 Cells After SJG-136 Treatment

| Treatment Condition | Time Post-Exposure | % Cells in G2/M | Key Observation | Reference(s) |

| 50 nmol/L for 1 hour | 8 hours | - | S phase arrest noted | [6] |

| 50 nmol/L for 1 hour | 24 hours | 68% (vs 24% control) | Strong G2/M arrest | [6] |

Key Experimental Protocols

Cell Cycle Analysis via Flow Cytometry with Propidium Iodide (PI)

This protocol is a standard method to quantify DNA content and determine the distribution of cells throughout the cell cycle phases.[11][12]

Objective: To analyze the cell cycle profile of a cell population following treatment with SJG-136.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with desired concentrations of SJG-136 for specified time points. Include an untreated or vehicle-treated control.

-

Harvesting: Harvest both adherent and floating cells. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[12]

-

Fixation: Resuspend the cell pellet and slowly add it dropwise to ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix cells for at least 2 hours at -20°C.[12] Cells can be stored in ethanol for several weeks.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[12]

-

Data Acquisition: Analyze the stained cells on a flow cytometer. PI fluorescence is typically detected on a linear scale. Collect data for at least 10,000 events per sample.[11]

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Detection of DNA Damage via Western Blot for γH2AX

Phosphorylation of the histone variant H2AX at serine 139 (termed γH2AX) is an early and sensitive marker of DNA double-strand breaks and DNA adducts that stall replication forks.[5][10][13]

Objective: To detect the induction of DNA damage by SJG-136 treatment.

Methodology:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 12-15% gel is suitable for resolving histones.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[16] For phospho-antibodies, BSA is often preferred.[15]

-

Incubate the membrane with a primary antibody specific for γH2AX (phospho-S139) overnight at 4°C.[13]

-

Wash the membrane thoroughly with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[13] Include a loading control (e.g., total Histone H2A or Actin) to ensure equal protein loading.[14]

Conclusion and Therapeutic Implications

SJG-136 is a highly potent DNA cross-linking agent that effectively induces a robust DNA damage response, culminating in a strong G2/M cell cycle arrest. Its efficacy at nanomolar concentrations across a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapies, underscores its therapeutic potential.[1][2] The ability to stall cell cycle progression and prevent the propagation of DNA damage is central to its antitumor activity. Understanding the detailed mechanisms of SJG-136's impact on cell cycle control is critical for its continued development, for identifying predictive biomarkers of response, and for designing rational combination therapies that may further exploit the cell cycle checkpoints it activates.

References

- 1. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The XPF-ERCC1 endonuclease and homologous recombination contribute to the repair of minor groove DNA interstrand crosslinks in mammalian cells produced by the pyrrolo[2,1-c][1,4]benzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

DNA Repair Pathways Activated by SJG-136 Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJG-136 (also known as SG2000 or NSC 694501) is a rationally designed pyrrolo[2,1-c][1][2]benzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove interstrand cross-linking agent.[1] It preferentially binds to 5'-Pu-GATC-Py-3' sequences, forming a covalent adduct between the N2 positions of guanines on opposite DNA strands.[3] This action induces significant cytotoxicity in a broad range of tumor cell lines and has shown promising antitumor activity in preclinical and clinical studies.[3][4] The formation of these highly distorting DNA lesions triggers a complex cellular response, primarily involving the activation of multiple DNA repair pathways. Understanding these pathways is critical for predicting tumor sensitivity, overcoming resistance mechanisms, and developing rational combination therapies. This technical guide provides an in-depth overview of the core DNA repair pathways activated by SJG-136-induced damage, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of SJG-136 DNA Damage